3,4-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound, in particular, features a fused ring system with a benzene ring and a furan ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-(3,4-dimethylphenyl)ethanol. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,4-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one
- 3,4-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one
- 4,5-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring. This substitution can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
74795-76-9 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3,4-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-6-4-3-5-8-9(6)7(2)10(11)12-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
ANOSRWTZBIUTCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1=C(C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.